
Fmoc-Val-Ala-PAB-Cl
Overview
Description
Fmoc-Val-Ala-PAB-Cl is a synthetic linker used in antibody-drug conjugate (ADC) development. These compounds share a core structure comprising:
- Fmoc group: A fluorenylmethyloxycarbonyl protecting group that prevents undesired reactions during synthesis .
- Val-Ala dipeptide: A protease-cleavable sequence enabling targeted drug release in lysosomes .
- PAB (para-aminobenzyl) moiety: Facilitates self-immolative cleavage after enzymatic breakdown of the dipeptide .
- Leaving group: Variants like -OH, -PNP (para-nitrophenyl), or -PFP (pentafluorophenyl) determine conjugation efficiency .
However, the evidence focuses on related compounds, which will be compared in detail below.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Val-Ala-PAB-Cl involves multiple steps. Initially, the Fmoc group is introduced to the amino acids valine and alanine through standard peptide coupling reactions. The resulting dipeptide is then linked to para-aminobenzyl chloride (PAB-Cl) to form the final compound. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Nucleophilic Substitution with Tertiary Amines
Fmoc-Val-Ala-PAB-Cl reacts with tertiary amines to form quaternary ammonium salts, a key step in ADC assembly. The chloride group (-Cl) serves as a leaving group, facilitating nucleophilic attack by amines.
Reaction Components | Conditions | Product | Yield | Source |
---|---|---|---|---|
Tertiary amine (e.g., NMM, DIPEA) | Room temperature, anhydrous DMF | Quaternary ammonium conjugate | >85% |
This reaction is pivotal for conjugating cytotoxic drugs to antibodies via amine-containing payloads. The Fmoc group provides temporary protection during synthesis, which is later removed under basic conditions (e.g., 20% piperidine in DMF) .
Bromination for Oligonucleotide Conjugation
This compound undergoes bromination with N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃) to generate Fmoc-Val-Ala-PAB-Br, enabling phosphoramidite-based oligonucleotide conjugation :
This modification facilitates automated synthesis of enzyme-cleavable oligonucleotide-drug conjugates.
Cathepsin B-Mediated Cleavage
The Val-Ala dipeptide sequence is selectively cleaved by cathepsin B in lysosomes, releasing the cytotoxic payload:
Key Features :
Reactions with Thionyl Chloride
In industrial synthesis, Fmoc-Val-Ala-PAB reacts with thionyl chloride (SOCl₂) to form the active chloride derivative:
Conditions :
Stability and Side Reactions
Scientific Research Applications
Chemistry
In chemistry, Fmoc-Val-Ala-PAB-Cl is used as a linker in the synthesis of complex molecules, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protecting group for amines, allowing for the stepwise construction of peptides .
Biology
In biology, this compound is used in the development of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells. The Val-Ala linker ensures that the drug is released only in the presence of Cathepsin B, which is overexpressed in many cancer cells .
Medicine
In medicine, this compound is crucial in the targeted delivery of chemotherapeutic agents. By linking drugs to antibodies, it allows for the selective targeting of cancer cells, minimizing the side effects on healthy tissues .
Industry
In the pharmaceutical industry, this compound is used in the large-scale production of ADCs. Its ability to form stable linkages and be cleaved under specific conditions makes it an essential component in the manufacture of targeted therapies .
Mechanism of Action
The mechanism of action of Fmoc-Val-Ala-PAB-Cl involves its role as a linker in ADCs. The Fmoc group protects the amine groups during peptide synthesis. Once the ADC reaches the target cell, the Val-Ala linker is cleaved by Cathepsin B, releasing the drug payload. This targeted release ensures that the cytotoxic drug affects only the cancer cells, reducing collateral damage to healthy cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Functional Differences
Reactivity :
- Cleavage Mechanism: All variants rely on lysosomal proteases (e.g., cathepsin B) to cleave the Val-Ala or Cit-containing dipeptide, triggering self-immolation of the PAB group .
Plasma Stability :
Notes
Data Consistency : Discrepancies exist in CAS numbers (e.g., incorrectly assigns CAS 1394238-92-6 to Fmoc-PEG₄-Val-Ala-PAB, which belongs to Fmoc-Val-Ala-PAB-PNP). Always verify CAS identifiers with primary sources .
Storage : Most compounds require storage at -20°C to prevent degradation .
Safety : Handle activated esters (e.g., -PNP, -PFP) in anhydrous conditions to avoid hydrolysis .
This analysis underscores the importance of selecting ADC linkers based on reactivity, stability, and enzymatic cleavage requirements. Further studies on Fmoc-Val-Ala-PAB-Cl should explore its conjugation efficiency and biocompatibility relative to established analogs.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Fmoc-Val-Ala-PAB-Cl, and how do reaction conditions influence yield?
- Methodology : Synthesis involves three stages:
Fmoc Protection : Use Fmoc-Cl under alkaline conditions (e.g., NaHCO₃) to protect Valine’s amine group.
Peptide Coupling : Activate carboxyl groups with DCC/HOBt for Val-Ala bond formation.
PAB Conjugation : Link the dipeptide to PAB using similar coupling reagents.
- Critical Factors : Optimize stoichiometry, solvent polarity (e.g., DMF), and reaction time to minimize side products. HPLC is recommended for purification .
Q. How should this compound be stored to maintain stability during experiments?
- Guidelines :
- Powder : Store at -25 to -15°C in airtight, light-protected containers (3-year stability).
- Solution : Dissolve in anhydrous DMSO or DMF and store at -85 to -65°C (2-year stability).
- Handling : Avoid freeze-thaw cycles; centrifuge briefly before use to concentrate solids .
Q. What analytical techniques are critical for verifying this compound purity and structure?
- Methods :
- HPLC : Quantify purity (>98%) using reverse-phase chromatography with UV detection.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 515.60 g/mol for Fmoc-Val-Ala-PAB-OH analogs) .
- NMR : Validate structural integrity, particularly Fmoc and PAB moieties .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of this compound in ADC synthesis?
- Approach :
- Catalyst Screening : Test alternatives to DCC/HOBt, such as EDCI/HOAt, to reduce racemization.
- Solvent Optimization : Compare DMF, THF, and dichloromethane for solubility and reaction kinetics.
- Real-Time Monitoring : Use LC-MS to track intermediate formation and adjust conditions dynamically .
Q. How can contradictions in plasma stability data for this compound-based linkers be resolved?
- Hypothesis Testing :
- Comparative Studies : Assess stability in human vs. murine plasma to identify species-specific protease activity.
- pH/Temperature Dependence : Test linker integrity under varying pH (5.0–7.4) and temperatures (4–37°C).
- Control Experiments : Use protease inhibitors (e.g., E-64) to isolate enzyme-specific cleavage .
Q. What experimental designs validate the enzyme-specific cleavage of this compound in targeted drug delivery?
- Protocol :
Enzyme Incubation : Expose the linker to cathepsin B, lysosomal extracts, or other proteases.
Release Kinetics : Quantify drug payload (e.g., MMAE) via fluorescence or LC-MS over time.
Selectivity Assays : Compare cleavage rates with non-target enzymes (e.g., trypsin) to confirm specificity .
Q. How do structural modifications (e.g., PEGylation) impact this compound’s stability and drug-release profile?
- Experimental Framework :
- PEG Variants : Synthesize analogs with PEG₄ spacers (e.g., Fmoc-PEG₄-Val-Ala-PAB) and compare plasma stability.
- Degradation Studies : Measure hydrolysis rates in buffer vs. enzyme-rich environments.
- ADC Efficacy : Evaluate cytotoxicity in vitro using tumor cell lines (e.g., HER2-positive cells) .
Q. Methodological Recommendations
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[4-(chloromethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32ClN3O4/c1-18(2)27(29(36)32-19(3)28(35)33-21-14-12-20(16-31)13-15-21)34-30(37)38-17-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,18-19,26-27H,16-17H2,1-3H3,(H,32,36)(H,33,35)(H,34,37)/t19-,27-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULJPVZASVCXRC-PPHZAIPVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CCl)NC(=O)[C@H](C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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